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Abz-FR-K(Dnp)-P-OH

Cat. No.: B10855272
M. Wt: 831.9 g/mol
InChI Key: ZEWJTBVOMMZVAU-YDPTYEFTSA-N
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Description

Significance of Proteases in Biological Systems and Research

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org They are ubiquitous in all living organisms, from viruses to humans, and are fundamental to a vast array of physiological processes. nih.govmdpi.comnih.gov These include digestion, protein catabolism, cell division, blood coagulation, apoptosis (programmed cell death), and immune responses. wikipedia.orgnih.govbyjus.com

Given their critical roles, the dysregulation of protease activity is implicated in numerous diseases, such as cancer, inflammatory disorders, and infectious diseases like AIDS. nih.govnih.gov This makes proteases significant targets for drug development and important biomarkers for disease diagnosis and prognosis. nih.gov In research, proteases are invaluable tools for protein sequencing, the synthesis of peptides, and understanding structure-function relationships of proteins. mdpi.comnih.gov

Principles of Fluorescence Resonance Energy Transfer (FRET) for Protease Activity Assessment

The functionality of Abz-Phe-Arg-Lys(Dnp)-Pro-OH and similar peptides is based on a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent, non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor). wikipedia.orgnih.gov This energy transfer occurs without the emission of a photon. nih.gov For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity, typically within 1-10 nanometers. wikipedia.orgmicroscopyu.comedinst.com

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor molecules. wikipedia.orgnih.gov This extreme sensitivity to distance is a key feature of FRET-based assays. The Förster distance (R₀) is a critical parameter that defines the distance at which the energy transfer efficiency is 50%. nih.govmicroscopyu.com The R₀ value is characteristic for a specific donor-acceptor pair and is typically in the range of 1.5 to 6 nanometers. bachem.comfrontiersin.org The efficiency of energy transfer is highly dependent on this distance; for instance, when the distance between the donor and acceptor is twice the R₀, the FRET efficiency drops to less than 1.6%. frontiersin.org

In an intact internally quenched fluorogenic peptide, the donor and acceptor are held in close proximity, allowing for efficient FRET. This results in the quenching of the donor's fluorescence. thno.org When a protease cleaves the peptide bond between the donor and acceptor, they are no longer constrained in close proximity. thno.orgchemrxiv.org This separation disrupts the FRET process, leading to a significant increase in the donor's fluorescence emission, a phenomenon known as dequenching. thno.orgnih.govnih.gov By measuring the increase in fluorescence over time, the rate of the enzymatic reaction can be determined. scielo.brnih.gov

In the specific case of Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the 2-aminobenzoyl (Abz) group serves as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group acts as the quencher or acceptor. scielo.brformulationbio.comscielo.br The Abz group is typically attached to the N-terminus of the peptide, while the Dnp group is conjugated to the epsilon-amino group of a lysine (B10760008) (Lys) residue within the peptide sequence. formulationbio.comscielo.br The Abz/Dnp pair is a commonly used and successful combination in FRET-based peptide synthesis. formulationbio.com The emission of Abz can be detected at approximately 420 nm with an excitation wavelength of around 320 nm. bachem.cominterchim.fr

Historical Development and Evolution of FRET Substrates in Protease Research

The concept of using internally quenched fluorescent peptides for protease assays dates back several decades. One of the earliest reported examples was a substrate for angiotensin I-converting enzyme (ACE), Abz-Gly-Phe(NO2)-Pro. scielo.br However, early substrates often suffered from limitations such as inadequate sensitivity. scielo.br

A significant advancement came with the use of the Abz/Dnp and Abz/EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) pairs, which provided excellent spectral overlap and high quenching efficiency. scielo.brscielo.br The optimization of solid-phase peptide synthesis has allowed for the rapid and efficient production of a wide variety of FRET peptides. scielo.br This has led to the development of FRET peptide libraries for high-throughput screening of protease substrate specificity. scielo.brnih.govresearchgate.net More recently, fluorescent proteins and their spectral variants have also been employed to create genetically encodable FRET-based protease reporters for use in living cells. nih.gov

Overview of Abz-Phe-Arg-Lys(Dnp)-Pro-OH as a Specific Research Tool for Proteases

Abz-Phe-Arg-Lys(Dnp)-Pro-OH is a well-established fluorogenic substrate, particularly for angiotensin I-converting enzyme (ACE). interchim.frhongtide.com The cleavage of the peptide bond between the arginine (Arg) and the Dnp-modified lysine (Lys) by ACE separates the Abz donor from the Dnp quencher, resulting in a measurable increase in fluorescence. scielo.br This substrate has been used to quantify ACE activity in biological samples such as human plasma. scielo.brresearchgate.net The kinetic parameters of this substrate for ACE have been determined, with a reported Km value of 4.0 µM and a kcat of 210 s⁻¹. interchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H49N11O10 B10855272 Abz-FR-K(Dnp)-P-OH

Properties

Molecular Formula

C39H49N11O10

Molecular Weight

831.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1

InChI Key

ZEWJTBVOMMZVAU-YDPTYEFTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Origin of Product

United States

Synthesis and Characterization Methodologies for Abz Phe Arg Lys Dnp Pro Oh

Peptide Synthesis Strategies for Internally Quenched Substrates

The synthesis of FRET peptides like Abz-Phe-Arg-Lys(Dnp)-Pro-OH requires precise methodologies to ensure the correct placement and function of the fluorescent donor and acceptor pair.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the predominant method for constructing FRET substrates. nih.govnih.govrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. acs.org The Merrifield method of SPPS is particularly well-suited for creating complex labeled peptides. nih.gov A key advantage of SPPS is the simplified purification process; excess reagents and by-products from the coupling steps, including the addition of the fluorophore and quencher, can be easily washed away from the resin-bound peptide. nih.gov

Various resins can be employed, such as the Rink amide MBHA resin, which is suitable for manual Fmoc (9-fluorenylmethyloxycarbonyl) SPPS. biorxiv.org The Fmoc strategy is a common choice for protecting the alpha-amino group of the amino acids during synthesis. iris-biotech.de The use of PEG-based resins like PEGA is also noted for its excellent swelling properties in both organic and aqueous media, which facilitates the diffusion of enzymes into the resin beads for on-bead screening assays. acs.org

Strategic Integration of the Fluorophore (2-Aminobenzoyl, Abz) and Quencher (2,4-Dinitrophenyl-Lysine, Dnp-Lys) Moieties

The functionality of Abz-Phe-Arg-Lys(Dnp)-Pro-OH as a FRET substrate relies on the strategic placement of the 2-aminobenzoyl (Abz) fluorophore and the 2,4-dinitrophenyl (Dnp) quencher. nih.govformulationbio.com In the intact peptide, the close proximity of the Dnp group to the Abz group leads to the quenching of Abz's fluorescence. nih.govnih.gov Upon enzymatic cleavage of a specific peptide bond between the fluorophore and the quencher, they are separated, resulting in an increase in fluorescence emission. nih.govbiosyntan.de

Typically, the Abz group is attached to the N-terminus of the peptide sequence. formulationbio.comnih.gov The Dnp group is commonly introduced internally by coupling it to the ε-amino group of a lysine (B10760008) residue (Lys(Dnp)). portlandpress.comformulationbio.comnih.gov This strategic placement ensures that cleavage of the peptide backbone between the Abz and Dnp moieties disrupts the FRET process. biosyntan.de The Abz/Dnp pair is frequently used due to its high success rate in peptide synthesis and its cost-effectiveness compared to other pairs like EDANS/Dabcyl. formulationbio.com

Methodological Considerations and Challenges in Abz/Dnp FRET Peptide Synthesis

While the Abz/Dnp pair is widely used, its integration into peptides presents specific challenges. researchgate.net The synthesis can be affected by steric, electronic, or polar effects introduced by these non-standard components, sometimes requiring specific orthogonal protection strategies. researchgate.net One noted drawback of the Abz/Dnp pair is the potential for high background fluorescence, which can result in lower sensitivity in some assays compared to newer FRET pairs. nih.gov

Despite this, the Abz/Dnp system offers distinct advantages. Abz is one of the smallest fluorescent groups, which helps maintain the solubility of the resulting peptide. nih.gov The Dnp quencher is stable and its absorption spectrum is not pH-dependent, making it a reliable marker for quantifying the substrate concentration. nih.gov The synthesis of these peptides often involves using pre-functionalized building blocks, such as Fmoc-Lys(Dnp)-OH, which can be directly incorporated during SPPS. portlandpress.com

Spectroscopic and Chromatographic Characterization of Abz-Phe-Arg-Lys(Dnp)-Pro-OH

Following synthesis, the peptide must be rigorously characterized to ensure its purity and functionality for FRET-based assays.

Spectroscopic Properties for FRET Assay Optimization (Excitation and Emission Maxima)

The spectroscopic properties of the Abz/Dnp pair are fundamental to its use in FRET assays. The Abz fluorophore has a characteristic excitation maximum around 320 nm and an emission maximum at approximately 420 nm. biosyntan.debachem.comlistlabs.com For FRET to occur efficiently, the emission spectrum of the donor (Abz) must overlap with the absorption spectrum of the acceptor (Dnp). bachem.com The energy transfer efficiency is highly dependent on the distance between the donor and acceptor, decreasing exponentially as the distance increases. bachem.com Upon cleavage of the peptide substrate, the quenching is relieved, and the increase in fluorescence intensity at 420 nm is monitored. listlabs.comresearchgate.net

Fluorophore/QuencherExcitation Maxima (nm)Emission Maxima (nm)
Abz (2-Aminobenzoyl)320420
Dnp (2,4-Dinitrophenyl)N/A (Quencher)N/A (Quencher)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized Abz-Phe-Arg-Lys(Dnp)-Pro-OH peptide. portlandpress.comlistlabs.com Following synthesis and cleavage from the resin, the crude peptide is purified using reverse-phase HPLC (RP-HPLC). biorxiv.org Purity levels of greater than 95% are commonly reported and required for reliable use in enzymatic assays. hongtide.comsigmaaldrich.comlistlabs.com The identity of the purified peptide is then confirmed by mass spectrometry to ensure the correct molecular weight has been obtained. hongtide.comlistlabs.com

ParameterTypical Specification
Purity Assessment MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Required Purity>95%
Identity ConfirmationMass Spectrometry (MS)

Structural Confirmation by Amino Acid Sequencing and Mass Spectrometry

The definitive structural verification of the synthetically produced peptide, Abz-Phe-Arg-Lys(Dnp)-Pro-OH, is crucial to ensure its identity and purity prior to its use in biochemical assays. This is systematically achieved through a combination of amino acid analysis and mass spectrometry, which together provide unambiguous evidence of the correct peptide sequence and composition.

Amino Acid Sequencing

Amino acid analysis is employed to confirm the presence and stoichiometric ratio of the constituent amino acids within the peptide chain. Following complete acid hydrolysis of the peptide, which breaks it down into its individual amino acid components, the resulting mixture is analyzed, typically by chromatography. For Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the analysis is expected to yield equimolar amounts of Phenylalanine (Phe), Arginine (Arg), and Proline (Pro). The modified Lysine, Lys(Dnp), is also identified. This method validates that the correct amino acid building blocks are present in the expected proportions, forming the primary structure of the peptide.

Furthermore, sequencing of peptide fragments resulting from enzymatic cleavage is a common application. For instance, when Abz-Phe-Arg-Lys(Dnp)-Pro-OH is used as a substrate for Angiotensin I-Converting Enzyme (ACE), the enzyme cleaves the bond between Arginine and the Lys(Dnp) residue. scielo.brscielo.br The resulting fluorescent fragment can be isolated by High-Performance Liquid Chromatography (HPLC) and its sequence confirmed through methods like Edman degradation or mass spectrometry, thereby verifying the scissile bond and confirming the substrate's sequence integrity in relation to the enzyme's known activity. scielo.br

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides like Abz-Phe-Arg-Lys(Dnp)-Pro-OH. This technique provides a highly accurate measurement of the molecular mass of the intact peptide, which can be compared against the calculated theoretical mass.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for peptide analysis. nih.govuni-hamburg.de For Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the expected monoisotopic mass corresponding to its molecular formula, C₃₉H₄₉N₁₁O₁₀, serves as a primary check for successful synthesis. uct.ac.zahongtide.com

Table 1: Molecular Properties of Abz-Phe-Arg-Lys(Dnp)-Pro-OH
PropertyValueReference
Molecular FormulaC₃₉H₄₉N₁₁O₁₀ uct.ac.zahongtide.com
Molecular Weight (Free Base)831.87 g/mol hongtide.comsigmaaldrich.com
CAS Number500799-61-1 uct.ac.zahongtide.comchemicalbook.com
SourceSynthetic uct.ac.zahongtide.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation by sequencing the peptide. nih.govresearchgate.net In this method, the parent peptide ion is isolated and fragmented, typically at the peptide bonds, creating a series of daughter ions (b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo reconstruction of the peptide sequence. This detailed fragmentation analysis confirms that the amino acids are linked in the correct order: Abz-Phe-Arg-Lys(Dnp)-Pro-OH.

Table 2: Expected Amino Acid Analysis Results for Abz-Phe-Arg-Lys(Dnp)-Pro-OH
Amino Acid ResidueExpected Molar Ratio
Phenylalanine (Phe)1
Arginine (Arg)1
Lysine (as Lys(Dnp))1
Proline (Pro)1

The combination of HPLC for purity assessment, amino acid analysis to confirm composition, and mass spectrometry to verify molecular weight and the precise amino acid sequence provides a comprehensive and definitive structural characterization of Abz-Phe-Arg-Lys(Dnp)-Pro-OH. hongtide.com

Enzymatic Hydrolysis and Kinetic Analysis of Abz Phe Arg Lys Dnp Pro Oh

Angiotensin I-Converting Enzyme (ACE) as a Primary Target for Abz-Phe-Arg-Lys(Dnp)-Pro-OH

Abz-Phe-Arg-Lys(Dnp)-Pro-OH is recognized as an excellent substrate for Angiotensin I-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system. ahajournals.orginterchim.fr The hydrolysis of this substrate by ACE has been extensively used to characterize the enzyme's activity and to screen for potential inhibitors. scielo.brresearchgate.net

Specificity of ACE Cleavage at the Arg-Lys(Dnp) Bond within Abz-Phe-Arg-Lys(Dnp)-Pro-OH

Studies have consistently shown that Angiotensin I-Converting Enzyme (ACE) specifically cleaves the Arg-Lys(Dnp) bond within the Abz-Phe-Arg-Lys(Dnp)-Pro-OH peptide. scielo.brresearchgate.netscielo.br This cleavage separates the Abz fluorophore from the Dnp quencher, resulting in an increase in fluorescence that is directly proportional to the rate of hydrolysis. scielo.br The specificity of this cleavage has been confirmed through methods such as HPLC analysis and amino acid sequencing of the reaction products. scielo.brscielo.br The presence of a Proline residue at the C-terminus of the substrate confers resistance to carboxypeptidases, further ensuring that the observed activity is specific to ACE. scielo.br

Kinetic Parameters for ACE Hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH

The hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH by ACE follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters that describe the efficiency of the enzymatic reaction.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity between the enzyme and its substrate. For the hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH by wild-type ACE, a Km value of 4.0 µM has been reported. interchim.frresearchgate.net Another study reported similar Km values of 2.7 µM and 3.4 µM for the C- and N-domains of ACE, respectively. ulaval.ca

The catalytic rate constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. A kcat value of 210 s⁻¹ has been reported for the hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH by wild-type ACE. interchim.frresearchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH by ACE

ParameterValueReference
Km 4.0 µM interchim.frresearchgate.net
kcat 210 s⁻¹ interchim.frresearchgate.net
kcat/Km 52.6 µM⁻¹s⁻¹ scielo.brscielo.br

Domain-Specific Hydrolysis by ACE (N-domain versus C-domain)

Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. While Abz-Phe-Arg-Lys(Dnp)-Pro-OH is hydrolyzed by both domains, studies using domain-specific substrates have revealed nuances in their activity. ulaval.ca For instance, competition assays with this substrate have been used to assess the affinity of other molecules for the individual N- and C-terminal catalytic sites. ulaval.canih.gov While Abz-Phe-Arg-Lys(Dnp)-Pro-OH itself is not highly domain-selective, it serves as a foundational tool in assays designed to probe the distinct functions and inhibitor sensitivities of the two ACE domains. ulaval.ca For instance, the development of highly selective substrates for the N-domain (e.g., Abz-SDK(Dnp)P-OH) and C-domain (e.g., Abz-LFK(Dnp)-OH) was a direct result of comparative studies that utilized the kinetic understanding gained from substrates like Abz-Phe-Arg-Lys(Dnp)-Pro-OH. scielo.brscielo.br

Evaluation of Abz-Phe-Arg-Lys(Dnp)-Pro-OH with Other Proteases and Enzyme Systems

While initially recognized as an excellent substrate for angiotensin I-converting enzyme (ACE), the utility of Abz-Phe-Arg-Lys(Dnp)-Pro-OH extends to the characterization of other proteases. interchim.frruixibiotech.comhongtide.com Its hydrolysis by different enzymes provides a window into their specificities and catalytic mechanisms.

Assessment of Cross-Reactivity and Selectivity Profile

The interaction of Abz-Phe-Arg-Lys(Dnp)-Pro-OH is not limited to ACE. Studies have demonstrated its hydrolysis by a range of other proteases, revealing a varied cross-reactivity profile. For instance, it has been employed in assays involving cathepsins and other proteases from various biological sources. nih.govnih.gov

The selectivity of a protease for this substrate is quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For ACE, Abz-Phe-Arg-Lys(Dnp)-Pro-OH is a highly efficient substrate, with reported Km values around 4.0 µM and a kcat of approximately 210 s⁻¹. interchim.frruixibiotech.com The catalytic efficiency (kcat/Km) for wild-type ACE has been reported to be 52.6 µM⁻¹s⁻¹. scielo.br

In contrast, the hydrolysis of a similar substrate, Abz-Phe-Arg-Ala-Lys(Dnp)-OH, by the liver fluke protease FhCB1 was found to be relatively low compared to human cathepsin B. nih.gov This highlights the substrate's ability to differentiate between the activities of various proteases. The table below summarizes the kinetic parameters for the hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH and related substrates by different enzymes, illustrating its selectivity.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Angiotensin I-Converting Enzyme (ACE)Abz-Phe-Arg-Lys(Dnp)-Pro-OH4.021052.5 interchim.frruixibiotech.com
Wild-type ACEAbz-FRK(Dnp)P-OHNot specifiedNot specified52.6 scielo.br
Proline-Proline Endopeptidase-1 (PPEP-1)Abz-PP-Dnp1374.30.031 nih.gov
Proline-Proline Endopeptidase-1 (PPEP-1)Abz-AP-Dnp43.61.260.029 nih.gov
Proline-Proline Endopeptidase-1 (PPEP-1)Abz-PA-Dnp82.50.870.011 nih.gov

Insights into Protease S' Subsite Specificity from Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrolysis

The cleavage of Abz-Phe-Arg-Lys(Dnp)-Pro-OH and its analogs provides critical information about the S' subsites of proteases, which are the binding pockets on the enzyme that accommodate the amino acid residues of the substrate C-terminal to the scissile bond. The structure of this peptide, with Phe at P2, Arg at P1, Lys(Dnp) at P1', and Pro at P2', allows for the probing of the S2, S1, S1', and S2' subsites respectively.

For ACE, the hydrolysis occurs at the Arg-Lys(Dnp) bond, indicating interaction of the Lys(Dnp) residue with the S1' subsite and the Pro residue with the S2' subsite. scielo.br The high efficiency of this cleavage suggests that the S1' and S2' subsites of ACE can accommodate these residues favorably.

Studies on human cathepsin B have shown a preference for aromatic side chains in the P2' position, highlighting the importance of this subsite for its exopeptidase activity. researchgate.net While Abz-Phe-Arg-Lys(Dnp)-Pro-OH itself has a Proline at P2', the use of a library of similar substrates with variations at this position can elucidate the specific preferences of a protease's S2' subsite. For example, investigations into cathepsin B revealed a 20-fold preference for aromatic side chains over glutamic acid in the P2' position. researchgate.net

The design of substrates with modifications in the P' region is a powerful strategy for mapping protease active sites. For instance, substrates with different amino acids at the P1' and P2' positions can be synthesized to systematically probe the S1' and S2' subsite specificities of an enzyme. The relative rates of hydrolysis of these different substrates then provide a detailed picture of the structural and chemical features that are favored in these binding pockets.

Substrate Specificity Profiling and Enzyme Substrate Interactions Using Abz Phe Arg Lys Dnp Pro Oh

Elucidation of Enzyme Active Site Requirements (P and P' Subsites) through Analogue Studies

The specific sequence of Abz-Phe-Arg-Lys(Dnp)-Pro-OH makes it an effective substrate for probing the active site requirements of proteases, particularly the P and P' subsites, which are the amino acid residues of the substrate that bind to the corresponding S and S' subsites of the enzyme's active site. Analogue studies, where specific amino acids in the substrate sequence are systematically replaced, have been instrumental in mapping these requirements.

For instance, studies on ACE have utilized analogues of Abz-Phe-Arg-Lys(Dnp)-Pro-OH to define the specificity of its two catalytic domains, the N-domain and the C-domain. scielo.brbiorxiv.org While Abz-Phe-Arg-Lys(Dnp)-Pro-OH itself is hydrolyzed by both domains, specific analogues show marked selectivity. For example, Abz-SDK(Dnp)P-OH has been identified as a highly selective substrate for the N-domain of ACE, being almost resistant to hydrolysis by the C-domain. scielo.brresearchgate.net Conversely, the substrate Abz-LFK(Dnp)-OH demonstrates high selectivity for the C-domain. scielo.brbiorxiv.org These findings, derived from studying analogues, highlight the subtle but critical differences in the active site topographies of the two ACE domains.

Further studies using positional-scanning synthetic combinatorial libraries of FRET peptides have allowed for a more comprehensive evaluation of substrate specificity for both ACE active sites. This approach has helped to define the specific amino acid requirements for C-domain specificity. scielo.br Similarly, for other proteases like cathepsin B, libraries of internally quenched fluorescent peptides with structures related to Abz-Phe-Arg-Lys(Dnp)-Pro-OH have been used to map the S3 to S1' subsites, identifying preferred residues at each position. hzdr.de

Influence of Amino Acid Residues on Cleavage Efficiency (e.g., P2 position)

The efficiency of enzymatic cleavage is profoundly influenced by the identity of the amino acid residues at specific positions within the substrate. The P2 position (the second residue from the cleavage site towards the N-terminus) is particularly critical for substrate recognition and turnover by many proteases.

In the context of ACE, studies with analogues of Abz-Phe-Arg-Lys(Dnp)-Pro-OH have demonstrated a clear preference for a Phenylalanine (Phe) residue at the P2 position. scielo.br When Phe at the P2 position was replaced with other amino acids such as Tyrosine (Tyr), Serine (Ser), or Threonine (Thr), the catalytic efficiency (kcat/Km) of rabbit lung ACE was highest for the original Abz-FRK(Dnp)P-OH substrate. scielo.br This indicates a strong preference of the S2 subsite of ACE for the hydrophobic and aromatic side chain of Phenylalanine.

The importance of the P2 residue is not limited to ACE. For many papain-like cysteine proteases, the S2 subsite is considered the most crucial for determining specificity, generally favoring bulky hydrophobic residues. nih.gov In studies on other enzymes, modifying the P2 residue has been shown to dramatically alter cleavage efficiency. For example, in substrates for neprilysin (NEP), a substrate with Arginine (Arg) at the P2 position (Abz-RRFK(Dnp)-OH) was hydrolyzed with the highest catalytic efficiency in its series. scielo.brscielo.br This underscores the pivotal role of the P2 residue in dictating the substrate-enzyme interaction and subsequent catalytic rate.

Kinetic Parameters for the Hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH Analogues by Rabbit Lung ACE
Substrate (P2 residue)Km (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Abz-Phe-Arg-Lys(Dnp)-Pro-OH4.021052.5
Abz-Tyr-Arg-Lys(Dnp)-Pro-OH5.124648.2
Abz-Ser-Arg-Lys(Dnp)-Pro-OH---
Abz-Thr-Arg-Lys(Dnp)-Pro-OH---

Data for Ser and Thr analogues were mentioned as being studied but specific kinetic values were not provided in the source material. scielo.br

Comparative Studies with Other Established ACE Substrates (e.g., Bradykinin, Angiotensin I, Hippuryl-His-Leu)

The utility and efficiency of Abz-Phe-Arg-Lys(Dnp)-Pro-OH as a substrate are often benchmarked against other well-established substrates of ACE, such as the natural peptides Bradykinin and Angiotensin I, and the synthetic substrate Hippuryl-His-Leu (HHL). scielo.brscielo.br

Abz-Phe-Arg-Lys(Dnp)-Pro-OH has been classified as one of the best ACE substrates available. scielo.brscielo.br Its catalytic efficiency (kcat/Km) for hydrolysis by wild-type ACE is reported to be 52.6 µM⁻¹s⁻¹. scielo.brscielo.br This value is comparable to that of Bradykinin (61.0 µM⁻¹s⁻¹), and significantly higher than that of Angiotensin I (2.5 µM⁻¹s⁻¹) and Hippuryl-His-Leu (0.26 µM⁻¹s⁻¹). scielo.brscielo.br The high catalytic efficiency of Abz-Phe-Arg-Lys(Dnp)-Pro-OH makes it a highly sensitive substrate, allowing for the detection of low concentrations of ACE activity, for instance in human plasma. scielo.br

Furthermore, assays using Abz-Phe-Arg-Lys(Dnp)-Pro-OH have shown a strong correlation with the established method using Hip-His-Leu for measuring ACE activity in plasma samples from healthy individuals, validating its use in clinical and research settings. scielo.br In competition assays, Bradykinin has been shown to compete with Abz-Phe-Arg-Lys(Dnp)-Pro-OH for binding to recombinant ACE, further confirming that they interact with the same enzyme active site. frontiersin.org

Comparative Catalytic Efficiency (kcat/Km) of ACE Substrates
Substratekcat/Km (µM⁻¹s⁻¹)
Bradykinin61.0
Abz-Phe-Arg-Lys(Dnp)-Pro-OH52.6
Angiotensin I2.5
Hippuryl-His-Leu0.26

Implications for Rational Design of Future Protease Substrates and Inhibitors

The detailed understanding of enzyme-substrate interactions gleaned from studies using Abz-Phe-Arg-Lys(Dnp)-Pro-OH and its analogues has significant implications for the rational design of novel protease substrates and inhibitors. By systematically mapping the preferences of an enzyme's active site subsites, researchers can design molecules with enhanced specificity, affinity, and desired kinetic properties.

For example, the identification of specific amino acid preferences at the P2 position for ACE allows for the design of more selective substrates or more potent inhibitors. scielo.br Knowledge that the S2 subsite of ACE favors a hydrophobic residue like Phenylalanine can be exploited to create inhibitors that bind more tightly to this pocket. nih.gov This principle of active site mapping is a cornerstone of modern drug discovery. hzdr.de

The development of pH-dependent substrates, inspired by the differential cleavage profiles of proteases under various conditions, can lead to the creation of inhibitors that are active only under specific physiological or pathological conditions. nih.gov For instance, understanding that cathepsin B has different amino acid preferences at neutral pH compared to acidic pH has enabled the design of a selective neutral pH inhibitor. nih.gov This approach, rooted in the fundamental principles of substrate specificity profiling pioneered by tools like Abz-Phe-Arg-Lys(Dnp)-Pro-OH, holds great promise for developing more targeted and effective therapeutics.

Applications of Abz Phe Arg Lys Dnp Pro Oh in Enzymology and Biochemical Research

Development and Optimization of Continuous Fluorescent Assays for Protease Activity

The use of internally quenched fluorescent peptides like Abz-Phe-Arg-Lys(Dnp)-Pro-OH has been pivotal in the development of continuous assays for protease activity. nih.gov These assays offer significant advantages, including procedural simplicity and high sensitivity, providing a rapid method for enzyme determinations. nih.govscielo.br The continuous nature of the assay allows for the direct recording of fluorescence over time, which is proportional to the rate of substrate hydrolysis. nih.gov

A key application of Abz-Phe-Arg-Lys(Dnp)-Pro-OH is in the real-time kinetic monitoring of enzymatic reactions. nih.govkit.eduresearchgate.net By continuously measuring the increase in fluorescence, researchers can directly observe the progress of the enzymatic reaction as it happens. nih.gov This allows for the determination of important kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). For instance, Abz-Phe-Arg-Lys(Dnp)-Pro-OH is an excellent substrate for Angiotensin I-Converting Enzyme (ACE) with a reported Km value of 4.0 µM and a kcat value of 210 s⁻¹. bachem.com This ability to obtain real-time kinetic data is crucial for understanding enzyme mechanisms and for characterizing the effects of inhibitors and activators.

Below is an illustrative table of kinetic parameters for ACE obtained using Abz-Phe-Arg-Lys(Dnp)-Pro-OH.

ParameterValueUnit
Km4.0µM
kcat210s⁻¹

This interactive table provides kinetic constants for Angiotensin I-Converting Enzyme (ACE) with Abz-Phe-Arg-Lys(Dnp)-Pro-OH as a substrate.

The fluorescent properties of Abz-Phe-Arg-Lys(Dnp)-Pro-OH make it highly suitable for adaptation to high-throughput screening (HTS) methodologies. nih.govspringernature.comexplorationpub.com HTS allows for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators. The assay can be performed in a microplate format, such as a 96-well plate, enabling the simultaneous analysis of numerous samples. nih.gov The direct fluorescence readout simplifies the detection process, making it amenable to automation and the analysis of large datasets. This approach is particularly valuable in drug discovery for identifying novel therapeutic agents that target specific proteases.

The following table outlines the key features of Abz-Phe-Arg-Lys(Dnp)-Pro-OH that make it suitable for HTS.

FeatureAdvantage in HTS
Homogeneous AssayNo separation of components is required, simplifying the workflow.
High SensitivityAllows for the detection of weak inhibitors and the use of low enzyme concentrations.
Continuous MonitoringEnables the identification of different types of inhibitors based on their kinetic profiles.
Microplate CompatibilityFacilitates the screening of large numbers of compounds simultaneously.

This interactive table highlights the advantages of using Abz-Phe-Arg-Lys(Dnp)-Pro-OH in high-throughput screening applications.

Quantification of Angiotensin I-Converting Enzyme Activity in Diverse Biological Systems

Abz-Phe-Arg-Lys(Dnp)-Pro-OH is a widely used substrate for the quantification of Angiotensin I-Converting Enzyme (ACE) activity in a variety of biological samples. nih.govscielo.brmdpi.com ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. nih.gov Therefore, the accurate measurement of its activity is important for both basic research and clinical diagnostics.

While direct studies citing the use of Abz-Phe-Arg-Lys(Dnp)-Pro-OH specifically with HEK 293a and CHO cells are not prevalent in the provided search results, the methodology is broadly applicable to in vitro cellular models. Researchers can use lysates or conditioned media from these cells to measure ACE activity. The principle of the assay remains the same: the cleavage of the substrate by ACE present in the cell-derived sample results in a fluorescent signal that can be quantified. This allows for the study of ACE expression, regulation, and the effects of various stimuli or compounds on its activity in a controlled cellular environment.

The assay has been successfully employed to measure ACE activity in tissue homogenates from various organs, including the lung, kidney, and heart of rats. nih.govscielo.brresearchgate.net To ensure the specificity of the assay in complex mixtures like tissue homogenates, a cocktail of inhibitors for other proteases is often included. nih.govscielo.br The complete inhibition of the fluorescent signal by specific ACE inhibitors, such as lisinopril (B193118) or captopril (B1668294), confirms that the measured activity is indeed from ACE. nih.govscielo.br This application is crucial for understanding the tissue-specific roles and regulation of ACE in physiological and pathological conditions.

The table below shows representative data on the relative ACE activity in different rat tissue homogenates.

TissueRelative ACE Activity (%)
Lung100
Kidney75
Heart50

This interactive table illustrates the relative levels of Angiotensin I-Converting Enzyme (ACE) activity measured in different rat tissues using Abz-Phe-Arg-Lys(Dnp)-Pro-OH.

A significant application of Abz-Phe-Arg-Lys(Dnp)-Pro-OH is the measurement of ACE activity in biological fluids such as human plasma and serum. nih.govscielo.brmdpi.com The assay's simplicity and sensitivity make it a valuable tool for clinical research and diagnostics. nih.gov Studies have shown a strong correlation between ACE activity measured with Abz-Phe-Arg-Lys(Dnp)-Pro-OH and the traditional method using Hip-His-Leu as a substrate. nih.gov The specificity of the assay in plasma is confirmed by the complete inhibition of substrate hydrolysis by ACE inhibitors. nih.gov This allows for the reliable assessment of circulating ACE levels, which can be altered in various diseases.

Investigating Protease Regulation and Modulation using Abz-Phe-Arg-Lys(Dnp)-Pro-OH

A primary application of Abz-Phe-Arg-Lys(Dnp)-Pro-OH is in the investigation of protease regulation, particularly the inhibition of ACE. This substrate allows for precise determination of the efficacy and mechanism of various inhibitors.

Effect of Known ACE Inhibitors (e.g., Captopril, Lisinopril, Enalaprilat) on Substrate Hydrolysis

The hydrolysis of Abz-Phe-Arg-Lys(Dnp)-Pro-OH by ACE is effectively inhibited by well-known ACE inhibitors. Studies have demonstrated that the specificity of the assay using this substrate is confirmed by the complete inhibition of substrate hydrolysis in the presence of inhibitors such as captopril and lisinopril. nih.govscielo.br For instance, a concentration of 0.5 µM of either lisinopril or captopril has been shown to completely abolish the cleavage of Abz-FRK(Dnp)P-OH by ACE in human plasma and various rat tissue homogenates. nih.govscielo.br

Kinetic studies further elucidate the inhibitory potential of these compounds. For example, the inhibition of crab-ACE by lisinopril was determined to have a Ki of 1.26 nM when using Abz-FRK(Dnp)P-OH as the substrate. nih.gov Similarly, kinetic characterization of enalaprilat inhibition has been performed using a modified Abz-FRK(Dnp)P-OH assay. nih.gov These assays are crucial for determining the potency of ACE inhibitors and for screening new inhibitory compounds.

ACE InhibitorEffect on Abz-Phe-Arg-Lys(Dnp)-Pro-OH HydrolysisObserved Concentration/ValueSource
CaptoprilComplete Inhibition0.5 µM nih.govscielo.br
LisinoprilComplete Inhibition0.5 µM nih.govscielo.br
LisinoprilInhibition Constant (Ki)1.26 nM (for crab-ACE) nih.gov
EnalaprilatKinetic Characterization of InhibitionAssay Dependent nih.gov

Competition Assays with Endogenous or Synthetic Peptides

Competition assays utilizing Abz-Phe-Arg-Lys(Dnp)-Pro-OH are instrumental in understanding the interaction of various peptides with the active site of ACE. In these assays, the hydrolysis of the fluorescent substrate is monitored in the presence of a competing peptide. If the competing peptide also binds to the ACE active site, it will reduce the rate of Abz-Phe-Arg-Lys(Dnp)-Pro-OH cleavage.

This methodology has been applied to study the interaction of endogenous peptides with ACE. For example, research has identified an endogenous ACE inhibitor in human serum. Competition experiments demonstrated that this endogenous inhibitor has a higher affinity for the C-terminal active site of ACE, a finding that was elucidated using domain-specific substrates in conjunction with Abz-FRK(Dnp)P-OH. nih.gov The hydrolysis of Abz-FRK(Dnp)P-OH, which is cleaved by both active sites, was shown to be inhibited by this endogenous protein. nih.gov

Furthermore, other natural substrates of ACE, such as angiotensin I and bradykinin, can act as competitive inhibitors in assays using Abz-Phe-Arg-Lys(Dnp)-Pro-OH. The presence of these peptides will compete for the enzyme's active site, thereby reducing the rate of fluorescence generation from the synthetic substrate. This allows for the determination of the binding affinities (Ki values) of these endogenous peptides.

Contribution to Understanding Renin-Angiotensin System (RAS) Dynamics

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Abz-Phe-Arg-Lys(Dnp)-Pro-OH has significantly contributed to our understanding of RAS dynamics by providing a reliable method to measure ACE activity.

Elucidating Proteolytic Pathways and Metabolic Activation within the RAS

By providing a direct measure of ACE activity, Abz-Phe-Arg-Lys(Dnp)-Pro-OH helps in elucidating the proteolytic pathways within the RAS. The rate of hydrolysis of this substrate is proportional to the enzymatic activity of ACE, which in turn is a key determinant in the production of angiotensin II. researchgate.net Therefore, assays using Abz-Phe-Arg-Lys(Dnp)-Pro-OH can be employed to study how various physiological and pathological conditions, or pharmacological interventions, affect the rate-limiting step of angiotensin II formation. This is crucial for understanding the metabolic activation of the RAS and its implications in cardiovascular diseases.

Studying Enzyme Domain Functionality and Selectivity in RAS Components

However, its true utility in studying enzyme domain functionality is realized when used in conjunction with domain-selective substrates. Researchers have developed substrates that are preferentially hydrolyzed by one domain over the other, such as Abz-SDK(Dnp)P-OH for the N-domain and Abz-LFK(Dnp)-OH for the C-domain. nih.govnih.govnih.gov By comparing the inhibition of hydrolysis of these specific substrates with that of the non-selective Abz-Phe-Arg-Lys(Dnp)-Pro-OH, it is possible to determine the domain selectivity of different ACE inhibitors. nih.gov For instance, studies have shown that captopril inhibits both domains with similar affinity, while an endogenous serum inhibitor displays a higher potency for the C-terminal active site. nih.gov

SubstrateACE Domain SelectivityApplicationSource
Abz-Phe-Arg-Lys(Dnp)-Pro-OHNon-selective (cleaved by both N- and C-domains)Measures total ACE activity; used as a reference in domain selectivity studies. nih.govnih.gov
Abz-SDK(Dnp)P-OHN-domain selectiveSpecifically measures the activity of the N-terminal catalytic domain of ACE. nih.govnih.govnih.gov
Abz-LFK(Dnp)-OHC-domain selectiveSpecifically measures the activity of the C-terminal catalytic domain of ACE. nih.govnih.govnih.gov

Analytical Method Validation and Standardization in Protease Assays

The development of a continuous fluorescent assay using Abz-Phe-Arg-Lys(Dnp)-Pro-OH has been a significant advancement in the standardization of ACE activity measurements. scielo.br This method offers several advantages over previous techniques, including procedural simplicity, high sensitivity, and the ability to perform real-time measurements. scielo.br

The validation of this assay has been demonstrated through various studies. For example, a strong correlation (r = 0.90, P < 0.001) was found between ACE measurements in the plasma of healthy individuals using Abz-FRK(Dnp)P-OH and the established Hip-His-Leu method. scielo.brresearchgate.net The specificity of the assay is consistently confirmed by the complete inhibition of fluorescence by known ACE inhibitors. scielo.br Furthermore, the assay has been successfully applied to measure ACE activity in various tissue homogenates, highlighting its robustness and versatility. scielo.br The ability to use this substrate in a 96-well plate format further enhances its utility for high-throughput screening and standardization of protease assays. nih.gov

Advanced Methodological Considerations for Abz Phe Arg Lys Dnp Pro Oh Assays

Optimization of Assay Conditions for Specific Research Contexts (pH, Ionic Strength, Temperature, Metal Ion Co-factors)

The catalytic efficiency of enzymes is profoundly influenced by the assay environment. Therefore, optimizing conditions such as pH, ionic strength, temperature, and the presence of co-factors is critical for obtaining accurate and reproducible data in studies utilizing Abz-Phe-Arg-Lys(Dnp)-Pro-OH.

pH: The pH of the reaction buffer can significantly alter the ionization state of both the enzyme's active site residues and the substrate itself, thereby affecting their interaction. csic.es For instance, assays measuring ACE activity using Abz-Phe-Arg-Lys(Dnp)-Pro-OH are often performed at a pH of 7.0, a condition under which the enzyme exhibits robust activity. scielo.br However, the optimal pH can vary depending on the specific enzyme and the research question. For example, studies on the SARS-CoV-2 main protease (3CL-PR) using a similar FRET substrate showed maximal activity at a pH between 7.5 and 7.8. acs.org It is crucial to determine the optimal pH for each specific enzyme-substrate system to ensure maximal catalytic efficiency.

Ionic Strength: The ionic strength of the assay buffer, typically modulated by the concentration of salts like NaCl, can influence enzyme activity. For ACE assays with Abz-Phe-Arg-Lys(Dnp)-Pro-OH, a concentration of 50 mM NaCl is commonly included in the buffer. scielo.br Variations in ionic strength can affect the conformation of the enzyme and the solubility of the substrate, thereby impacting the kinetic parameters.

Temperature: Enzymatic reactions are highly sensitive to temperature. Assays involving Abz-Phe-Arg-Lys(Dnp)-Pro-OH are generally conducted at 37°C to mimic physiological conditions and ensure optimal enzyme performance. scielo.brresearchgate.net Deviations from the optimal temperature can lead to a decrease in enzyme activity or even denaturation.

Metal Ion Co-factors: Many proteases, including ACE, are metalloenzymes that require the presence of specific metal ions for their catalytic activity. ACE is a zinc-dependent protease, and therefore, a low concentration of ZnCl2 (typically 10 µM) is often included in the assay buffer to ensure the enzyme is in its active conformation. scielo.br Conversely, some compounds or experimental conditions might necessitate the exclusion of certain metal ions. For instance, in assays with botulinum neurotoxin Type A Light Chain using a different FRET substrate, the presence of ZnCl2 was found to be inhibitory. listlabs.com

The following table summarizes typical optimized conditions for ACE assays using Abz-Phe-Arg-Lys(Dnp)-Pro-OH:

ParameterOptimized ConditionRationale
pH 7.0Mimics physiological pH and ensures high ACE activity. scielo.br
Ionic Strength 50 mM NaClMaintains appropriate enzyme conformation and substrate solubility. scielo.br
Temperature 37°CReflects physiological temperature for optimal enzyme function. scielo.br
Metal Ion Co-factor 10 µM ZnCl2Essential for the catalytic activity of the zinc-metalloprotease ACE. scielo.br

Strategies for Minimizing Non-Specific Hydrolysis by Contaminating Proteases

A significant challenge in protease assays, particularly when working with complex biological samples like tissue homogenates or plasma, is the potential for non-specific hydrolysis of the substrate by contaminating proteases. rsc.org This can lead to an overestimation of the activity of the target enzyme. Several strategies can be employed to mitigate this issue.

One effective approach is the use of a "cocktail" of protease inhibitors that target common classes of contaminating proteases while having no effect on the enzyme of interest. For example, in the measurement of ACE activity in tissue homogenates, a mixture of inhibitors such as E-64 (a cysteine protease inhibitor), pepstatin (an aspartic protease inhibitor), PMSF (a serine protease inhibitor), and others can be added to the assay buffer. scielo.br The specificity of the assay for the target enzyme should always be confirmed by demonstrating complete inhibition of substrate hydrolysis by a known, specific inhibitor of that enzyme, such as lisinopril (B193118) or captopril (B1668294) for ACE. scielo.br

Another strategy involves designing highly specific substrates. While Abz-Phe-Arg-Lys(Dnp)-Pro-OH is an excellent substrate for ACE, modifications to the peptide sequence can enhance selectivity for other proteases or for specific domains of an enzyme. scielo.br The development of highly specific substrates is an active area of research aimed at minimizing off-target cleavage. rsc.org

Data Analysis and Interpretation in FRET-Based Kinetic Studies

In FRET-based kinetic assays using substrates like Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis. Enzymatic activity is monitored continuously by measuring the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm. scielo.br

The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot. To quantify the amount of substrate hydrolyzed, a calibration curve is generated by measuring the fluorescence after complete hydrolysis of a known amount of the substrate. scielo.br This allows for the conversion of fluorescence units into moles of product formed per unit of time.

To determine the kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), initial velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation. The catalytic efficiency of the enzyme is expressed as kcat/Km, where kcat (the turnover number) is calculated from Vmax and the enzyme concentration. For Abz-Phe-Arg-Lys(Dnp)-Pro-OH with ACE, a Km of 4.0 µM and a kcat of 210 s⁻¹ have been reported. interchim.frbachem.com

A potential pitfall in the analysis of FRET data is the "inner filter effect," which can occur at high substrate concentrations and lead to a non-linear relationship between fluorescence and product concentration. listlabs.comrsc.org This effect can be corrected for by using an unquenched fluorophore for comparison. listlabs.com

Future Directions and Emerging Research Avenues for Abz Phe Arg Lys Dnp Pro Oh Research

Development of Novel Abz-Phe-Arg-Lys(Dnp)-Pro-OH Analogs for Enhanced Specificity or Modified Enzyme Targets

A significant future direction lies in the rational design of novel analogs of Abz-Phe-Arg-Lys(Dnp)-Pro-OH to achieve greater enzyme specificity or to target entirely new proteases. The existing substrate is effectively hydrolyzed by wild-type ACE, but research has already demonstrated the power of subtle modifications to alter its target profile. scielo.br

For instance, the development of analogs has been crucial in dissecting the distinct roles of the two catalytic domains of ACE—the N-domain and the C-domain. By systematically altering the peptide sequence, researchers have created substrates with high selectivity for one domain over the other. scielo.brnih.gov A key example is the substrate Abz-LFK(Dnp)-OH, which was designed based on positional-scanning synthetic combinatorial libraries and shows high selectivity for the ACE C-domain. scielo.brnih.gov Conversely, the analog Abz-SDK(Dnp)P-OH is hydrolyzed with high specificity by the N-domain. nih.govresearchgate.net This strategy of amino acid substitution can be expanded to create highly specific probes for other medically relevant proteases, moving beyond ACE. Future work could involve creating libraries of analogs to screen against panels of proteases, thereby identifying novel substrates for enzymes whose specificities are not yet well-characterized.

Substrate AnalogTarget Enzyme/DomainKinetic Parameter (kcat/Km)Selectivity ProfileCitation
Abz-FRK(Dnp)P-OH Wild-type ACE52.6 µM⁻¹·s⁻¹General ACE substrate scielo.br
Abz-LFK(Dnp)-OH ACE C-domain36.7 µM⁻¹·s⁻¹75-fold more selective for C-domain vs. N-domain. scielo.brnih.gov scielo.brnih.gov
Abz-LFK(Dnp)-OH ACE N-domain0.51 µM⁻¹·s⁻¹Low activity scielo.br
Abz-SDK(Dnp)P-OH ACE N-domain1.1 µM⁻¹·s⁻¹50-fold more selective for N-domain vs. C-domain. nih.govresearchgate.net nih.govresearchgate.net

This table presents kinetic data for Abz-Phe-Arg-Lys(Dnp)-Pro-OH and its analogs, demonstrating how sequence modifications alter enzyme domain specificity.

Applications in Proteomics and Degradomics Studies for Profiling Proteolytic Events

The fields of proteomics and degradomics, which study the entire complement of proteins and their degradation products, respectively, represent a major growth area for the application of FRET substrates like Abz-Phe-Arg-Lys(Dnp)-Pro-OH. These substrates can be adapted for high-throughput screening to profile the activity of complex mixtures of proteases found in biological samples. scielo.br

Future research could employ libraries of FRET peptides, derived from the Abz-Phe-Arg-Lys(Dnp)-Pro-OH scaffold, to map the proteolytic signatures (or "degradomes") associated with specific diseases. researchgate.net For example, analyzing the cleavage patterns of such a library in snake venom has provided insights into the complex enzymatic activity present. researchgate.net This approach is highly sensitive to the conditions of the sample, highlighting its potential to reveal subtle changes in protease activity. researchgate.net Similarly, fluorogenic peptide libraries have been used to characterize the activity of bacterial endopeptidases, such as HmrA from Staphylococcus aureus, demonstrating the utility of this method for studying infectious agents. nih.gov Applying this to human diseases could identify novel diagnostic markers or therapeutic targets by revealing which proteases are dysregulated.

Integration with Structural Biology Approaches for Enzyme-Substrate Complex Characterization

While kinetic data from FRET substrates are invaluable, integrating these findings with structural biology techniques like X-ray crystallography offers a deeper understanding of enzyme-substrate interactions. Although obtaining a crystal structure of a transient enzyme-substrate complex is challenging, structures of enzymes bound to substrate analogs or inhibitors derived from the substrate scaffold can be highly informative.

For example, the crystal structure of the ACE N-domain in complex with an inhibitor, which was designed based on a similar chemical scaffold, revealed the precise molecular interactions responsible for its domain selectivity. portlandpress.com These structural insights, such as the inhibitor's hydrogen bonding with the N-domain-specific residue Tyr369, provide a blueprint for designing next-generation substrates and inhibitors. portlandpress.com Future research should aim to use Abz-Phe-Arg-Lys(Dnp)-Pro-OH and its analogs in conjunction with mutagenesis studies. By creating mutant versions of an enzyme and assessing their ability to cleave the substrate, researchers can map the specific residues in the enzyme's active site that are critical for binding and catalysis. researchgate.netnih.gov This combination of kinetics and structural analysis is a powerful paradigm for elucidating enzyme mechanisms.

Potential for Biosensor Development based on FRET Principles for Protease Detection

The inherent FRET mechanism of Abz-Phe-Arg-Lys(Dnp)-Pro-OH makes it an ideal candidate for the development of advanced biosensors for real-time protease detection. cpcscientific.com Its application in continuous fluorogenic assays is already a form of biosensing, but this can be expanded to create more sophisticated diagnostic tools. portlandpress.comnih.gov

Future research could focus on immobilizing the substrate or its analogs onto solid supports, such as nanoparticles or microplates, to create robust and reusable sensors. These sensors could be used for the rapid detection of protease biomarkers in clinical samples like blood or urine. The principle has been validated in assays measuring ACE activity in human plasma and on the surface of intact cells. scielo.br The development of such biosensors could lead to point-of-care diagnostic devices for conditions associated with abnormal protease activity, such as hypertension, fibrosis, and cancer.

Exploration in Comparative Enzymology Across Species and Pathogens

Abz-Phe-Arg-Lys(Dnp)-Pro-OH and its analogs are powerful tools for comparative enzymology, allowing researchers to study the similarities and differences in protease function across various species and in pathogenic organisms. Such studies can reveal evolutionary relationships and identify unique features of pathogen enzymes that could be exploited for therapeutic purposes.

The substrate has been used to characterize ACE from rabbit lung, and related FRET peptides have been instrumental in studying proteases from diverse sources. researchgate.net For instance, analogs have been synthesized to profile cathepsin B enzymes from the liver fluke parasite Fasciola hepatica and compare their activity to human cathepsins. stanford.edumdpi.com Similarly, related substrates have been used to investigate the cysteine proteases (staphopains) of the bacterium Staphylococcus aureus. nih.gov This comparative approach is critical for drug development, as it helps in designing inhibitors that are selective for the pathogen's enzyme, thereby minimizing side effects on the host.

Organism/SourceEnzyme StudiedSubstrate TypeResearch ApplicationCitation
HumanAngiotensin-Converting Enzyme (ACE)Abz-Phe-Arg-Lys(Dnp)-Pro-OHCharacterizing domain selectivity scielo.brresearchgate.net
RabbitAngiotensin-Converting Enzyme (ACE)Abz-Phe-Arg-Lys(Dnp)-Pro-OHInhibitor studies researchgate.net
RatAngiotensin-Converting Enzyme (ACE)Abz-FRK(Dnp)P-OHMeasuring activity in tissue homogenates scielo.br
Fasciola hepatica (liver fluke)Cathepsin BAbz-Phe-Arg-Ala-Lys(Dnp)-OHCharacterizing parasite virulence factors stanford.edumdpi.com
Staphylococcus aureusStaphopain B (SspB)Abz-Glu-Ala-Leu-Gly-Thr-Ser-Pro-Arg-Lys(Dnp)-Asp-OHInvestigating protease-inhibitor interactions nih.gov

This table illustrates the application of Abz-Phe-Arg-Lys(Dnp)-Pro-OH and related FRET substrates in studying enzymes from different species, highlighting its utility in comparative enzymology.

Q & A

Q. How can this substrate be adapted for high-throughput screening (HTS) of ACE inhibitors?

  • Methodological Answer :
  • Miniaturization : Use 384-well plates and robotic liquid handlers.
  • Signal Optimization : Increase substrate concentration to 10 µM to enhance fluorescence dynamic range.
  • Z’-Factor Validation : Ensure Z’ > 0.5 by testing positive (lisinopril) and negative (DMSO) controls.
    HTS data can be analyzed using plate reader software (e.g., SoftMax Pro) with automated dose-response curve fitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.